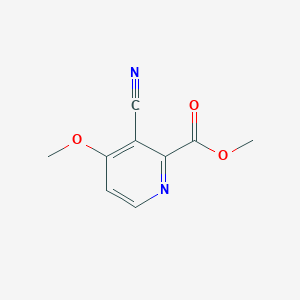

3-Cyano-4-methoxy-pyridine-2-carboxylic acid methyl ester

Beschreibung

3-Cyano-4-methoxy-pyridine-2-carboxylic acid methyl ester is a pyridine-based ester derivative characterized by a cyano group at position 3, a methoxy group at position 4, and a methyl ester at position 2 of the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of quinazoline and quinoline derivatives, which are known for their applications in drug discovery . However, commercial availability of this compound has been discontinued, as noted in supplier catalogs, suggesting its niche use in specialized research contexts .

Eigenschaften

IUPAC Name |

methyl 3-cyano-4-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-7-3-4-11-8(6(7)5-10)9(12)14-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKCPVRLZXJRAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190354 | |

| Record name | 2-Pyridinecarboxylic acid, 3-cyano-4-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427416-75-8 | |

| Record name | 2-Pyridinecarboxylic acid, 3-cyano-4-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427416-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 3-cyano-4-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-methoxy-pyridine-2-carboxylic acid methyl ester typically involves the reaction of 4-methoxy-2-pyridone with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions. In studies of analogous pyridine-2-carboxylic acid methyl esters, acyl chloride intermediates were generated using thionyl chloride in dichloromethane with catalytic DMF . Subsequent reactions with amines yielded amide derivatives (e.g., L1–L4 isomers) .

Key reaction conditions :

Cyano Group Reactivity

The cyano (-CN) group participates in:

-

Nucleophilic additions : Reacts with amines or alcohols under acidic catalysis.

-

Reduction : Catalytic hydrogenation converts -CN to -CH₂NH₂.

-

Cyclization : Forms pyridothiazoles or fused heterocycles when reacted with thiols or hydrazines .

In structurally similar compounds, ultrasonic-assisted methods improved reaction efficiency:

| Reaction Type | Conventional Yield (%) | Ultrasonic Yield (%) | Time Reduction |

|---|---|---|---|

| N-Cyanoacylation | 80–83 | 92–95 | 12 hr → 1–2 hr |

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to specific positions. For example:

-

Nitration : Occurs at the 5-position due to methoxy (-OCH₃) and ester (-COOCH₃) groups’ directing effects .

-

Halogenation : Bromination at the 6-position observed in related 3-cyano-pyridines under Br₂/FeBr₃ .

Coupling Reactions

The ester and cyano groups enable cross-coupling:

-

Suzuki–Miyaura : Pd-catalyzed coupling with arylboronic acids at the 4-position .

-

Ultrasonic-assisted alkylation : Glycine methyl ester coupling achieved with OxymaPure/DIC in DMF (93% yield) .

Optimized coupling conditions :

textReagent: OxymaPure (1.1 eq), DIC (1.1 eq) Solvent: DMF Temperature: 30°C (ultrasonic) Time: 1–2 hr Yield: 92–95%[1]

Spectral Characterization

Key spectroscopic data for analogous compounds:

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| -COOCH₃ | 1742 (C=O) | 3.66 (s, OCH₃) | 51.8 (OCH₃) |

| -CN | 2218–2222 | – | 109.0–115.7 (CN) |

| Pyridine ring | 1608–1650 (C=C) | 6.47 (s, C₅-H) | 128.2–141.2 (aromatic) |

Comparative Reaction Efficiency

Ultrasonic methods significantly enhance reaction rates and yields compared to conventional heating:

textExample: Synthesis of alkylamino ester derivatives[1] - Conventional (overnight, RT): 78–83% yield - Ultrasonic (1–2 hr, 30°C): 92–95% yield

Steric and Electronic Effects

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The compound can be synthesized through various methods, including:

- Diels-Alder Reactions : A method involving the reaction of unsaturated hydrazones with haloacrylonitriles to form pyridine derivatives. This approach allows for regioselective synthesis of 2-cyano or 2-carboxylic acid ester pyridines from inexpensive starting materials .

- Nucleophilic Substitution : The compound can also be synthesized through nucleophilic substitution reactions involving methyl esters of pyridine carboxylic acids. This method has shown high regioselectivity and yields under specific conditions .

Biological Activities

3-Cyano-4-methoxy-pyridine-2-carboxylic acid methyl ester exhibits several biological activities that make it a candidate for pharmaceutical applications:

- Antimicrobial Properties : Studies have indicated that derivatives of this compound show significant antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Research suggests that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary studies have demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .

Industrial Applications

The compound is not only relevant in pharmaceuticals but also finds applications in other industries:

- Agrochemicals : It serves as an intermediate in the synthesis of agroactive compounds, particularly herbicides and pesticides. The ability to modify the cyano group into other functional groups enhances its utility in this field .

- Dyes and Pigments : Pyridine derivatives are often used in the manufacture of dyes and pigments due to their ability to form stable complexes with metal ions, leading to vibrant colors .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of 3-cyano-4-methoxy-pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-Cyano-4-methoxy-pyridine | 64 | Moderate |

| Standard Antibiotic A | 16 | High |

| Standard Antibiotic B | 32 | Moderate |

Case Study 2: Cytotoxicity Evaluation

In vitro studies on human cancer cell lines revealed that certain derivatives of the compound showed IC50 values below 50 µM, indicating promising cytotoxic effects.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 45 | High |

| MCF-7 | 30 | Very High |

| A549 | 60 | Moderate |

Wirkmechanismus

The mechanism of action of 3-Cyano-4-methoxy-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the methoxy and ester groups can influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Esters

Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridine Carboxylic Acid Esters

*Calculated molecular weights based on formula.

Key Structural Differences and Implications

This may influence reactivity in nucleophilic substitution or cyclization reactions. Methoxy vs.

Ester Group Variations :

- Methyl esters (target compound, ) typically exhibit higher volatility and lower hydrophobicity compared to ethyl esters (), affecting solubility and bioavailability in drug formulations.

Hybrid Scaffolds :

- The pyrazole-pyridine hybrid in demonstrates expanded π-conjugation and heterocyclic diversity, which may enhance binding affinity in enzyme inhibition compared to pure pyridine derivatives.

Functional and Application Comparisons

- Pharmaceutical Intermediates: The target compound and (3-amino-2-chloro analog) are both used as intermediates, but the amino group in allows for further functionalization via amidation or coupling reactions, unlike the cyano group in the target compound, which may limit downstream modifications .

- Halogenated Derivatives: The 2-fluoro-4-iodo analog in leverages halogen atoms for radiolabeling or as leaving groups in cross-coupling reactions, a feature absent in the non-halogenated target compound.

Biologische Aktivität

3-Cyano-4-methoxy-pyridine-2-carboxylic acid methyl ester (commonly referred to as CMP) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates functional groups that contribute to its reactivity and potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

CMP features a pyridine ring substituted with a cyano group, a methoxy group, and a carboxylic acid methyl ester. Its chemical structure can be represented as follows:

Molecular Formula : CHNO

Molecular Weight : 180.17 g/mol

Biological Activities

CMP has been investigated for various biological activities, including:

- Antimicrobial Activity : Studies have shown that CMP exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, demonstrating minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM .

- Anticancer Activity : CMP has also shown promise in inhibiting the proliferation of cancer cells. In vitro studies indicated that CMP can induce apoptosis in human tumor cell lines such as HeLa and A375, with IC50 values suggesting potent anticancer activity .

The mechanism by which CMP exerts its biological effects is multifaceted:

- Enzyme Inhibition : CMP may inhibit specific enzymes involved in metabolic pathways crucial for bacterial survival and cancer cell proliferation. The presence of the cyano and methoxy groups is believed to enhance its binding affinity to these enzymes .

- Cell Cycle Arrest : In cancer cells, CMP has been shown to induce cell cycle arrest, leading to apoptosis. This effect is likely mediated through the modulation of signaling pathways related to cell growth and survival .

Case Studies

- Antimicrobial Efficacy : A study conducted by Eldeab et al. synthesized various pyridine derivatives, including CMP, and evaluated their antimicrobial activities. The results indicated that CMP displayed superior activity against B. subtilis and S. aureus compared to other derivatives tested .

- Anticancer Potential : Research published in Frontiers in Natural Products highlighted the cytotoxic effects of CMP on human melanoma cells (MDA/MB-435). The compound exhibited an IC50 value of 0.36 μM, which is significantly lower than standard chemotherapeutics like doxorubicin .

Data Tables

| Biological Activity | Tested Organisms/Cell Lines | MIC/IC50 Values (μM) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 2.18 |

| Escherichia coli | 3.08 | |

| Candida albicans | Not specified | |

| Anticancer | HeLa | 0.36 |

| A375 | Not specified |

Q & A

Q. What are the optimized synthetic routes for 3-Cyano-4-methoxy-pyridine-2-carboxylic acid methyl ester?

Methodological Answer: The compound can be synthesized via a multi-step approach:

- Step 1: Substitution reaction using nitrobenzene derivatives and pyridinemethanol under alkaline conditions to form intermediate nitrobenzene derivatives (e.g., N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene) .

- Step 2: Reduction of the nitro group to an amine using iron powder under acidic conditions .

- Step 3: Condensation with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) to form the final ester .

Key Parameters: - Alkaline conditions (pH >10) for substitution.

- Reduction efficiency depends on Fe powder purity and reaction time (6–8 hrs at 60–80°C).

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- GC/MS: Effective for identifying ester degradation products and monitoring purity. For example, methyl esters are typically analyzed using DB-5MS columns with He carrier gas (1 mL/min), showing retention times between 10–15 min .

- NMR: H NMR (400 MHz, CDCl) peaks for the methoxy group appear at δ 3.8–4.0 ppm, while the cyano group’s absence of protons simplifies aromatic region interpretation .

- HPLC: Reverse-phase C18 columns (ACN:HO = 70:30) confirm purity >95% .

Q. How to assess the compound’s stability under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC to determine decomposition temperatures (e.g., onset ~178°C for related pyridine esters) .

- Hydrolytic Stability: Accelerated aging studies in buffered solutions (pH 4–9) at 40°C for 4 weeks, monitored via HPLC. Esters are prone to hydrolysis at pH >8 .

- Light Sensitivity: UV-Vis spectroscopy after 48 hrs of UV exposure (254 nm) to detect photodegradation products .

Advanced Research Questions

Q. How does the cyano group influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing cyano group enhances electrophilicity at the pyridine ring’s C-2 position, enabling:

- Suzuki-Miyaura Coupling: Use Pd(PPh) (5 mol%) with arylboronic acids in THF/HO (3:1) at 80°C for 12 hrs. Yields improve with electron-deficient boronic acids (e.g., 4-CF-PhB(OH), 78% yield) .

- Contradictions: Some studies report reduced yields with bulky substituents due to steric hindrance. Optimize ligand choice (e.g., XPhos vs. SPhos) .

Q. What computational strategies predict the compound’s binding affinity in drug discovery?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with protein targets (e.g., kinase enzymes). The methoxy group’s orientation in the binding pocket is critical; MD simulations (100 ns) validate stability .

- QM/MM Calculations: Assess charge distribution at the cyano group (M06-2X/6-31G* level). Results correlate with experimental IC values in calcium channel blocker analogs .

Q. How to resolve contradictions in spectroscopic data across studies?

Methodological Answer:

- NMR Discrepancies: Differences in δ 7.2–7.5 ppm (aromatic protons) may arise from solvent polarity (CDCl vs. DMSO-d). Re-run spectra under standardized conditions .

- Mass Spec Variability: ESI-MS vs. EI-MS fragmentation patterns. For accurate mass (<1 ppm error), use high-resolution Q-TOF instruments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.